molecular formula C13H14N2O B13409803 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B13409803
M. Wt: 214.26 g/mol
InChI Key: OQEZGPXURARDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a fused pyridine and quinoline ring system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The Skraup synthesis, a well-known method for quinoline derivatives, can be adapted for this compound . This involves the dehydration of glycerol to acrolein, followed by cyclization with aniline and subsequent oxidation to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one apart is its unique aminomethyl group and the specific arrangement of its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one

InChI

InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2

InChI Key

OQEZGPXURARDCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.